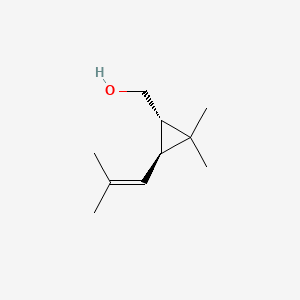

2-Propylhept-6-en-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

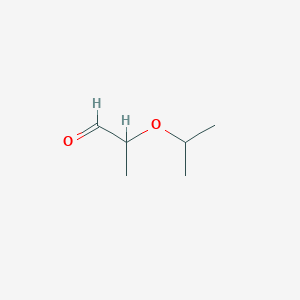

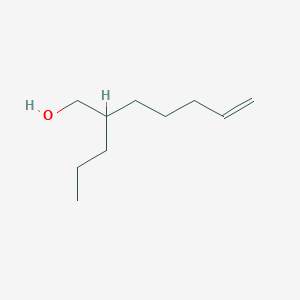

“2-Propylhept-6-en-1-ol”, also known as “6-Propyl-1-hepten-7-ol”, is an intermediate in the synthesis of 6-Hydroxy Monopropylheptylphthalate . It is a colorless, waxy solid and is used in various industrial applications .

Synthesis Analysis

“2-Propylhept-6-en-1-ol” is produced from the hydroformylation of C4 alkenes followed by hydrogenation of the resulting aldehyde . It can also be prepared by a production route that is similar to that for 2-ethylhexanol .Molecular Structure Analysis

The molecular weight of “2-Propylhept-6-en-1-ol” is 156.27 . The molecular formula is C10H20O . The InChI key is FEIHNVWQEKXNGH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-Propylhept-6-en-1-ol” is a pale-yellow oil . It has a solubility in dichloromethane and methanol . The compound has a topological polar surface area of 20.2Ų .Applications De Recherche Scientifique

Hydrocarbonylation Reactions : 2-Propylhept-6-en-1-ol is used in hydrocarbonylation reactions. Simpson et al. (1996) described the hydrocarbonylation of prop-2-en-1-ol, resulting in compounds like butane-1,4-diol and 2-methylpropan-1-ol, showcasing its utility in producing various chemicals (Simpson et al., 1996).

Synthesis of But-3-en-1-ols : Masuyama et al. (1999) investigated the syn-diastereoselective carbonyl allylation of 1- or 3-substituted prop-2-en-1-ols, leading to the formation of syn-1,2-disubstituted but-3-en-1-ols (Masuyama et al., 1999).

Pheromone Synthesis : Jones et al. (1975) utilized a compound derived from 2-Propylhept-6-en-1-ol in synthesizing insect pheromones, demonstrating its application in entomology and agriculture (Jones et al., 1975).

Formation of Dihydrofuran Derivatives : Funayama et al. (2005) detailed the formation of fluorescent dihydrofuran derivatives from 1,1-Disubstituted 3-aryl-2-propyn-1-ols, a class of compounds related to 2-Propylhept-6-en-1-ol (Funayama et al., 2005).

Catalysis and Reaction Mechanisms : Bugarčić et al. (2010) explored the phenylselenoetherification of a related compound, providing insights into catalytic mechanisms and reactions relevant to 2-Propylhept-6-en-1-ol (Bugarčić et al., 2010).

Synthesis of Enals and Alcohols : Studies like those by Toussaint and Suffert (2003) have shown the generation of various compounds from similar reactants, contributing to the understanding of the reactivity and applications of 2-Propylhept-6-en-1-ol (Toussaint & Suffert, 2003).

Flavouring in Animal Feed : Westendorf (2012) discussed the safety and efficacy of certain alcohols, including tertiary alcohols like 2-Propylhept-6-en-1-ol, as flavourings in animal feed, demonstrating its potential application in the food industry (Westendorf, 2012).

Biodiesel Production : Modi et al. (2006) utilized propan-2-ol, a compound related to 2-Propylhept-6-en-1-ol, in the lipase-catalyzed preparation of biodiesel, indicating potential applications in renewable energy (Modi et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-propylhept-6-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h3,10-11H,1,4-9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIHNVWQEKXNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC=C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylhept-6-en-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.